5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol; oxalic acid 5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol; oxalic acid
Brand Name: Vulcanchem
CAS No.: 475041-07-7
VCID: VC11858086
InChI: InChI=1S/C20H29ClN2O.C2H2O4/c1-3-5-7-12-23(13-8-6-4-2)15-16-14-18(21)17-10-9-11-22-19(17)20(16)24;3-1(4)2(5)6/h9-11,14,24H,3-8,12-13,15H2,1-2H3;(H,3,4)(H,5,6)
SMILES: CCCCCN(CCCCC)CC1=CC(=C2C=CC=NC2=C1O)Cl.C(=O)(C(=O)O)O
Molecular Formula: C22H31ClN2O5
Molecular Weight: 438.9 g/mol

5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol; oxalic acid

CAS No.: 475041-07-7

Cat. No.: VC11858086

Molecular Formula: C22H31ClN2O5

Molecular Weight: 438.9 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol; oxalic acid - 475041-07-7

Specification

CAS No. 475041-07-7
Molecular Formula C22H31ClN2O5
Molecular Weight 438.9 g/mol
IUPAC Name 5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol;oxalic acid
Standard InChI InChI=1S/C20H29ClN2O.C2H2O4/c1-3-5-7-12-23(13-8-6-4-2)15-16-14-18(21)17-10-9-11-22-19(17)20(16)24;3-1(4)2(5)6/h9-11,14,24H,3-8,12-13,15H2,1-2H3;(H,3,4)(H,5,6)
Standard InChI Key AWPTUNNKSGCPMN-UHFFFAOYSA-N
SMILES CCCCCN(CCCCC)CC1=CC(=C2C=CC=NC2=C1O)Cl.C(=O)(C(=O)O)O
Canonical SMILES CCCCCN(CCCCC)CC1=CC(=C2C=CC=NC2=C1O)Cl.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

5-Chloro-7-[(dipentylamino)methyl]quinolin-8-ol; oxalic acid has the molecular formula C₂₂H₃₁ClN₂O₅ and a molecular weight of 438.9 g/mol. The structure comprises two components:

  • Quinoline core: A bicyclic aromatic system with substitutions at positions 5 (chloro), 7 (dipentylaminomethyl), and 8 (hydroxyl).

  • Oxalic acid: A dicarboxylic acid (HOOC–COOH) forming a salt or co-crystal with the quinoline derivative.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.475041-07-7
IUPAC Name5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol; oxalic acid
SMILESCCCCCN(CCCCC)CC1=CC(=C2C=CC=NC2=C1O)Cl.C(=O)(C(=O)O)O
InChIKeyAWPTUNNKSGCPMN-UHFFFAOYSA-N

Spectroscopic and Computational Data

While experimental spectra (e.g., NMR, IR) are unavailable, in silico predictions using tools like PubChem and computational chemistry software suggest:

  • Dipentylaminomethyl group: Introduces steric bulk and lipophilicity, potentially enhancing membrane permeability.

  • Oxalic acid interaction: Hydrogen bonding between the hydroxyl group of quinolin-8-ol and oxalic acid’s carboxyl groups likely stabilizes the co-crystal.

Synthesis and Preparation

Core Quinoline Synthesis

The quinoline backbone is synthesized via Skraup cyclization, a classic method for quinoline derivatives. A related patent (CN108191753A) details the preparation of 5-chloro-8-hydroxyquinoline using:

  • 4-Chloro-2-aminophenol and 4-chloro-2-nitrophenol as precursors.

  • Methacrylaldehyde and hydrochloric acid as cyclization agents .
    This method avoids tar formation by bypassing sulfuric acid, achieving yields >95% .

Functionalization with Dipentylaminomethyl Group

The dipentylaminomethyl moiety is introduced via Mannich reaction:

  • Quinolin-8-ol reacts with formaldehyde and dipentylamine.

  • The aminomethyl group attaches at position 7, driven by the electron-donating hydroxyl group at position 8.

Table 2: Synthetic Protocol from Patent CN108191753A

StepReagents/ConditionsOutcome
14-Chloro-2-aminophenol, HCl (25–30%), 90°CFormation of quinoline hydrochloride
2Methacrylaldehyde, glacial acetic acidCyclization and crystallization
3NaOH neutralization, activated carbonPurification (HPLC purity 97–98%)

Co-Crystallization with Oxalic Acid

The final step involves mixing the quinoline derivative with oxalic acid in a polar solvent (e.g., ethanol), followed by recrystallization to yield the co-crystal.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to oxalic acid’s hydrophilicity; low in water.

  • Stability: Likely stable under ambient conditions but may degrade under strong acids/bases or UV exposure.

Analytical Data

  • HPLC Purity: ≥95% (reported for analogous compounds) .

  • Melting Point: Unreported, but estimated >200°C based on quinoline derivatives.

Research Gaps and Future Directions

Unexplored Biological Activities

  • Anticancer screening: Test against cell lines (e.g., MCF-7, HeLa).

  • Antiviral potential: Evaluate inhibition of viral proteases or polymerases.

Synthetic Optimization

  • Green chemistry approaches: Replace hydrochloric acid with ionic liquids to reduce waste .

  • Scale-up protocols: Adapt batch processes (e.g., 1000L reactors) for industrial production .

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